2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate
Description
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a synthetic heterocyclic compound featuring a benzo[3,4-b]furan-3-one core substituted at position 2 with a 3-bromophenylmethylene group and at position 6 with a 2-methylpropanoate (isobutyrate) ester.
Properties
Molecular Formula |
C19H15BrO4 |
|---|---|
Molecular Weight |
387.2 g/mol |
IUPAC Name |
[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |
InChI |
InChI=1S/C19H15BrO4/c1-11(2)19(22)23-14-6-7-15-16(10-14)24-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9- |
InChI Key |
MNXKUITWUKVOHE-MFOYZWKCSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves a multi-step processThe final step involves the esterification of the furan ring with 2-methylpropanoic acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzo[3,4-b]furan Derivatives
Key Observations:
Substituent Effects on Bioactivity: The pyridylmethylene substituent in the compound confers SMase D inhibition, with compound 5 (Table 2, ) showing the highest activity. The bromophenyl group in the target compound may enhance hydrophobic interactions or halogen bonding in enzyme binding, but this requires experimental validation.
Electronic and Steric Influences :
- Fluorine in BH26358 () introduces electronegativity but lacks the polarizability of bromine, which could alter binding kinetics .
- The methoxy group in BH26354 may engage in hydrogen bonding, while its extended propenylidene chain adds steric bulk, possibly hindering target engagement .
Synthetic Routes :
- Analogous compounds are synthesized via PPA (polyphosphoric acid)-mediated cyclization and purified via column chromatography (), suggesting shared methodologies for the target compound .
Research Findings and Data
- Enzyme Inhibition: The compound inhibits SMase D in Loxosceles venom, with IC₅₀ values correlating with substituent electronegativity and steric effects . The target’s bromine atom, a halogen bond donor, could improve inhibition compared to fluorine or chlorine analogs.
- Metal Interaction Scores : Table 2 in reports metal interaction profiles, though the target compound’s data are unavailable. Substituents like pyridyl () may enhance metal chelation compared to bromophenyl .
- Physicochemical Properties : Molecular weights (404–463 g/mol) and logP values (estimated via substituent contributions) suggest moderate lipophilicity, favoring passive diffusion across biological membranes.
Biological Activity
The compound 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Structural Characteristics
This compound features a complex structure characterized by a benzo[3,4-b]furan core, which is fused with a 3-oxobenzene moiety and substituted with a bromophenyl group. The presence of multiple functional groups, including carbonyl and ester functionalities, suggests significant reactivity and potential for diverse biological interactions.
Biological Activity Overview
Preliminary studies indicate that compounds related to This compound exhibit notable biological activities:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Activity : The structural features are associated with mechanisms that may inhibit cancer cell proliferation.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or cellular receptors. For instance:
- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer metabolism.
- Cellular Pathway Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.
Comparison of Biological Activities
The following table summarizes the biological activities of compounds related to This compound :
| Compound Name | Structural Features | Biological Activity | Mechanism of Action |
|---|---|---|---|
| Compound A | Benzofuran core | Anticancer | Inhibits cell cycle progression |
| Compound B | Brominated phenol | Antimicrobial | Disrupts bacterial cell wall synthesis |
| Compound C | Fluorinated benzene | Neuroprotective | Modulates neurotransmitter release |
| Target Compound | Bromophenyl substitution | Potential anticancer & antimicrobial | Specific enzyme inhibition and pathway modulation |
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer properties of structurally similar compounds in vitro against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents.
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, highlighting the compound's potential as an antimicrobial agent.
Research Findings
Recent research has expanded on the pharmacological profiles of compounds similar to This compound . Notably:
- A series of derivatives were synthesized and screened for their ability to inhibit photosynthetic electron transport in isolated chloroplasts, demonstrating herbicidal potential .
- Structural modifications have been shown to enhance biological activity, indicating that systematic variations can lead to improved therapeutic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
